molecular formula C30H24O8P2 B134564 Resorcinol bis(diphenyl phosphate) CAS No. 57583-54-7

Resorcinol bis(diphenyl phosphate)

Cat. No.: B134564
CAS No.: 57583-54-7
M. Wt: 574.5 g/mol
InChI Key: OWICEWMBIBPFAH-UHFFFAOYSA-N
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Description

Resorcinol bis(diphenyl phosphate): is an organophosphorus compound widely recognized for its flame-retardant properties. It is used in various applications, particularly in the production of flame-retardant materials. This compound is known for its high thermal stability and effectiveness in reducing flammability in polymers, plastics, and textiles .

Mechanism of Action

Target of Action

Resorcinol bis(diphenyl phosphate) (RDP), also known as Fyrolflex RDP, is primarily used as a flame-retardant agent . Its primary targets are combustible materials like textiles, wood, and plastic, where it inhibits ignition and flame propagation .

Mode of Action

RDP is synthesized with resorcinol, phenol, and phosphorus oxychloride under a catalytic action of magnesium chloride . It is then applied to materials (such as cotton fabrics) with a bridging agent of urea-formalin resin (UFR) to endow them with flame retardancy . RDP shows mainly a gas phase action and some condensed phase action .

Biochemical Pathways

It has been suggested that rdp exerts estrogenic effects via estrogen receptor pathways . This suggests that RDP may interact with estrogen receptors, leading to changes in cellular processes regulated by these receptors .

Pharmacokinetics

It is known that rdp is a widespread environmental pollutant, suggesting that it can be absorbed and distributed in the environment .

Result of Action

RDP’s primary action results in the flame retardancy of the materials it is applied to . In addition, RDP has been found to promote MCF-7 cell proliferation, suggesting a potential impact on cellular processes . It has also been suggested that RDP can affect different parameters related to the development of the central nervous system, ultimately leading to neurotoxicity .

Action Environment

The action, efficacy, and stability of RDP can be influenced by various environmental factors. For instance, the flame retardancy of RDP can be affected by the temperature and duration of heat-treating conditions . From an environmental perspective, RDP may be a suitable substitute for brominated flame retardants (BFRs) .

Biochemical Analysis

Biochemical Properties

Resorcinol bis(diphenyl phosphate) has been found to exert estrogenic effects via estrogen receptor pathways . It promotes MCF-7 cell proliferation with the lowest effect concentration of 2.5 μM . Competitive fluorescence binding assays showed that Resorcinol bis(diphenyl phosphate) bound to the estrogen receptor with an IC10 of 0.26 μM .

Cellular Effects

Resorcinol bis(diphenyl phosphate) has been shown to have significant effects on various types of cells. For instance, it promoted MCF-7 cell proliferation . The effect was inhibited completely by an estrogen receptor antagonist, suggesting that estrogen receptor activation was responsible for the enhancement .

Molecular Mechanism

Molecular docking simulation revealed that Resorcinol bis(diphenyl phosphate) interacted with the estrogen receptor at the binding pocket of estradiol . This interaction suggests that Resorcinol bis(diphenyl phosphate) exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .

Dosage Effects in Animal Models

In animal models, specifically in female Sprague Dawley rats, Resorcinol bis(diphenyl phosphate) was orally exposed from the beginning of pregnancy to the end of the lactation period . The Resorcinol bis(diphenyl phosphate) content increased with exposure time

Metabolic Pathways

Resorcinol bis(diphenyl phosphate) exposure resulted in changes in gut microbiome-related metabolism . Nine critical overlapping KEGG metabolic pathways were identified, and the levels of related differential metabolites decreased

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorcinol bis(diphenyl phosphate) is synthesized through the reaction of resorcinol, phenol, and phosphorus oxychloride under catalytic conditions. Magnesium chloride is often used as a catalyst in this process. The reaction typically involves heating the mixture to around 120-125°C and maintaining this temperature for several hours to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of resorcinol bis(diphenyl phosphate) involves large-scale esterification reactions. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Resorcinol bis(diphenyl phosphate) primarily undergoes esterification reactions. It is also involved in substitution reactions where the phosphate groups can be replaced or modified under specific conditions .

Common Reagents and Conditions:

Major Products: The major product of the esterification reaction is resorcinol bis(diphenyl phosphate) itself. In substitution reactions, the products depend on the nucleophiles used and the specific conditions of the reaction .

Scientific Research Applications

Resorcinol bis(diphenyl phosphate) has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: Resorcinol bis(diphenyl phosphate) is unique in its combination of high thermal stability and effectiveness as a flame retardant. Its ability to form a protective char layer and release active radicals during combustion sets it apart from other flame retardants. Additionally, its estrogenic effects and potential health impacts make it a compound of interest in environmental and biomedical research .

Properties

IUPAC Name

(3-diphenoxyphosphoryloxyphenyl) diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O8P2/c31-39(33-25-14-5-1-6-15-25,34-26-16-7-2-8-17-26)37-29-22-13-23-30(24-29)38-40(32,35-27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWICEWMBIBPFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069197
Record name Tetraphenyl m-phenylene bis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

57583-54-7
Record name Resorcinol bis(diphenyl phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57583-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetraphenyl m-phenylene bis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraphenyl m-phenylene bis(phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: RDP is widely used in various polymers, including polycarbonate (PC) [, , , , , , , ], poly(butylene terephthalate) (PBT) [, ], acrylonitrile-butadiene-styrene (ABS) [, , , , , , , ], poly(phenylene ether) (PPO) [, , , ], and polyurea [].

A: RDP primarily acts in the gas phase by releasing phosphoric acid and other phosphorus-containing species during combustion, which interfere with the radical chain reactions of combustion. [, , ] It also exhibits some condensed phase activity by promoting char formation. [, , , ]

A: RDP demonstrates varying effectiveness depending on the polymer matrix. It shows high efficacy in PPO and PC but moderate activity in ABS and HIPS. [, ] In PC/ABS blends, the flame retardant action is influenced by the interaction between RDP and the individual polymer components. []

A: RDP shows synergistic effects with other flame retardants. Combining RDP with APP results in a balanced gas and solid-phase flame retardant mechanism, leading to enhanced fire performance in epoxy resins and bioepoxy composites. [, , ]

A: RDP generally increases the char yield of polymers during thermal decomposition. [, , , ] In PC/ABS blends, it promotes phosphorus accumulation in the condensed phase, contributing to char formation. []

ANone: The molecular formula of RDP is C30H22O8P2, and its molecular weight is 572.45 g/mol. [Numerous papers mention these properties indirectly through synthesis and characterization discussions]

A: Common spectroscopic techniques used to characterize RDP include Fourier transform infrared spectroscopy (FTIR) [, , , , ] and nuclear magnetic resonance (NMR) spectroscopy, specifically 31P NMR. []

A: Researchers utilize thermogravimetric analysis (TGA) [, , , , , , , ], TGA coupled with FTIR [], and temperature-programmed pyrolysis/gas chromatography/mass spectrometry (TPPy/GC/MS) [] to investigate the thermal degradation behavior of RDP and its influence on polymer decomposition.

A: Yes, RDP has been detected in house dust, indicating its potential for migration from treated materials into the environment. [, ]

A: Impurities, byproducts, and breakdown products of RDP include triphenyl phosphate (TPHP), hydroxylated TPHP and RDP (meta-HO-TPHP and meta-HO-RDP), dihydroxylated TPHP, RDP with the loss of a phenyl group (RDP-[Phe]), and RDP oligomers. These compounds have been found in plastics containing RDP and, significantly, in indoor dust. []

A: While RDP itself is generally considered to have low acute toxicity, concerns exist regarding the potential health effects of its impurities and degradation products, particularly TPHP and its hydroxylated derivatives. Further research is needed to fully understand the long-term environmental and health impacts of these compounds. [, ]

A: Alternatives to RDP include other phosphorus-based flame retardants like APP, as well as non-phosphorus-based options such as melamine polyphosphate (MPP) [], pentaerythritol (PER) [], and nano-SiO2 [, ]. The choice of alternative depends on the specific application and desired properties. [, , , ]

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